![molecular formula C27H44N7O19P3S B1240958 6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid CAS No. 25119-42-0](/img/structure/B1240958.png)
6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid
Overview
Description
Adipoyl-CoA, also known as adipyl-coa, belongs to the class of organic compounds known as 2, 3, 4-saturated fatty acyl coas. These are acyl-CoAs carrying a 2, 3, 4-saturated fatty acyl chain. Thus, adipoyl-CoA is considered to be a fatty ester lipid molecule. Adipoyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Adipoyl-CoA has been primarily detected in urine. Within the cell, adipoyl-CoA is primarily located in the cytoplasm. Adipoyl-CoA participates in a number of enzymatic reactions. In particular, adipoyl-CoA can be biosynthesized from hexanoyl-CoA and adipic acid. Adipoyl-CoA is also a parent compound for other transformation products, including but not limited to, cis-3, 4-didehydroadipoyl-CoA, cis-3, 4-didehydroadipoyl-CoA semialdehyde, and trans-2, 3-didehydroadipoyl-CoA.
Adipoyl-CoA is an alpha,omega dicarboxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with one of the carboxy groups of adipic acid. It derives from an adipic acid and a hexanoyl-CoA. It is a conjugate acid of an adipoyl-CoA(5-).
Scientific Research Applications
Probing Adenylyl Cyclases
A synthesized analog of ATP substituted with a fluorescent methylanthranoyl (MANT) residue, closely related to the given compound, has been used for studying the binding site and function of adenylyl cyclases (ACs). This was specifically exemplified in the interaction with Bacillus anthracis edema factor (EF) AC exotoxin (Emmrich et al., 2010).
properties
IUPAC Name |
6-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N7O19P3S/c1-27(2,22(40)25(41)30-8-7-16(35)29-9-10-57-18(38)6-4-3-5-17(36)37)12-50-56(47,48)53-55(45,46)49-11-15-21(52-54(42,43)44)20(39)26(51-15)34-14-33-19-23(28)31-13-32-24(19)34/h13-15,20-22,26,39-40H,3-12H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNAEHGLBRRCGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N7O19P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201286390 | |
Record name | Coenzyme A, S-(hydrogen hexanedioate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201286390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
895.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid | |
CAS RN |
25119-42-0 | |
Record name | Coenzyme A, S-(hydrogen hexanedioate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25119-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coenzyme A, S-(hydrogen hexanedioate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201286390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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